

Application Note: Strategic In Vitro Profiling of Azepane Sulfamide Derivatives

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Compound of Interest

Compound Name: *N*-(3,5-dimethylphenyl)azepane-1-sulfonamide

CAS No.: 890593-78-9

Cat. No.: B497090

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-HSD1 and Metalloenzymes

Executive Summary & Scientific Rationale

The azepane sulfamide scaffold represents a privileged structure in medicinal chemistry, particularly for targeting enzymes involved in metabolic regulation (e.g., 11

-HSD1) and neurodegeneration (e.g., BACE1). Unlike linear sulfonamides, the cyclic sulfamide moiety (

) embedded within or attached to a seven-membered azepane ring offers unique conformational constraints that mimic the transition states of peptide hydrolysis or hydride transfer.

This Application Note provides a rigorous, self-validating screening cascade for these derivatives. We move beyond generic protocols to address the specific physicochemical challenges of azepanes (often lipophilic bases) and the mechanistic nuances of their primary targets.

The Screening Cascade

The following workflow integrates target engagement, selectivity, and physicochemical properties.



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Figure 1: Integrated screening workflow for azepane sulfamide derivatives, prioritizing early elimination of insoluble compounds and off-target hits.

Module A: Primary Enzymatic Assay (11 -HSD1)

Target Context: 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts inactive cortisone to active cortisol.[1][2] Azepane sulfamides act as competitive inhibitors, blocking the catalytic site. Methodology: Homogeneous Time-Resolved Fluorescence (HTRF). This is superior to radioactive assays for throughput and eliminates wash steps that can dislodge weak binders.

Materials

- Enzyme: Human recombinant 11 -HSD1 (microsomal prep).
- Substrate: Cortisone (200 nM final).
- Cofactor: NADPH (200 M final).
- Detection: HTRF Cortisol Detection Kit (Cisbio/PerkinElmer) containing Anti-Cortisol-Cryptate and Cortisol-d2.
- Inhibitor Control: Carbenoxolone (IC ~10-30 nM).

Protocol Steps

- Compound Preparation:
 - Prepare 10 mM stocks of azepane derivatives in 100% DMSO.
 - Perform 1:3 serial dilutions in assay buffer to generate an 8-point dose-response curve (Final DMSO < 1%).
- Assay Buffer Formulation:
 - 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (fatty-acid free).
 - Critical: Azepanes can be "sticky." BSA prevents non-specific binding to the plate.
- Reaction Assembly (384-well, low volume white plate):
 - Add 2

L of diluted compound.
 - Add 4

L of Enzyme/NADPH mix. Incubate 15 mins at 25°C (Pre-incubation allows slow-binding sulfamides to equilibrate).
 - Add 4

L of Cortisone substrate to initiate.
- Incubation:
 - Seal plate and incubate for 2 hours at 37°C.
- Detection:
 - Add 5

L Anti-Cortisol-Cryptate + 5

L Cortisol-d2 (pre-mixed in detection buffer).

- Incubate 1 hour at RT.
- Readout:
 - Measure fluorescence ratio (665 nm/620 nm) on an HTRF-compatible reader (e.g., EnVision).

Data Analysis & Validation

Calculate the HTRF Ratio:

. Inhibition is calculated against the "No Enzyme" (Min signal) and "No Inhibitor" (Max signal) controls.

Parameter	Acceptance Criteria	Troubleshooting
Z-Factor	> 0.5	If < 0.5, increase enzyme concentration or incubation time.
S/B Ratio	> 5:1	Check NADPH freshness; Cortisol-d2 degrades in light.
Carbenoxolone IC	10 - 50 nM	If shifted >2x, verify substrate concentration.

Module B: Selectivity Counter-Screen (Carbonic Anhydrase)

Scientific Rationale: The sulfamide moiety (

) is a classic bioisostere for sulfonamides, which are potent zinc-binders. Azepane sulfamides often show off-target activity against Carbonic Anhydrase II (CA-II), leading to systemic side effects (diuresis, paresthesia). This assay ensures target specificity.

Protocol: Esterase Activity (Colorimetric)

- Reagents:

- Enzyme: Bovine Carbonic Anhydrase II (bCA-II).[3][4]
- Substrate: 4-Nitrophenyl acetate (4-NPA).[3]
- Buffer: 20 mM HEPES, pH 7.4 (physiological pH is critical for relevance).
- Procedure:
 - Dissolve 4-NPA in acetonitrile (stock 10 mM). Dilute to 0.5 mM in buffer.
 - Incubate 100
 - L enzyme (0.1 mg/mL) with 10
 - L test compound for 15 min at 25°C.
 - Add 90
 - L substrate solution.
 - Kinetic Read: Monitor absorbance at 400 nm every 30 seconds for 10 minutes.
- Result Interpretation:
 - The hydrolysis of 4-NPA releases 4-nitrophenol (yellow).[3]
 - Azepane sulfamides acting as "hits" in the 11
 - HSD1 assay should be inactive here (IC
 - > 10
 - M) to be considered selective.

Module C: Cellular Efficacy & Toxicity

Method: Resazurin Reduction Assay. Why Resazurin? Unlike MTT, resazurin is non-toxic to cells, allowing for multiplexing (e.g., measuring viability at 24h, then washing and lysing for protein analysis).

Protocol Steps

- Cell Culture:
 - Use HEK-293 cells stably transfected with human 11-HSD1 (for efficacy) or parental HEK-293 (for toxicity).
 - Seed 10,000 cells/well in 96-well plates. Allow attachment (24h).
- Treatment:
 - Treat cells with azepane derivatives (0.1 - 50 M) for 24 hours.
 - Control: Doxorubicin (10 M) as positive cytotoxicity control.
- Assay:
 - Add Resazurin solution (final conc. 44 M) directly to media.
 - Incubate 2-4 hours at 37°C.
- Mechanism & Readout:
 - Viable cells reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).
 - Read Fluorescence: Ex 560 nm / Em 590 nm.

Module D: ADME Profiling (PAMPA-BBB)[5]

Context: Azepane derivatives targeting BACE1 or 11

-HSD1 (central regulation) must cross the Blood-Brain Barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for this prediction.

Experimental Setup

- Donor Plate: 96-well filter plate (PVDF membrane, 0.45 m).
- Acceptor Plate: 96-well PTFE plate.
- Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane (mimics BBB lipid composition).

Protocol

- Membrane Coating: Carefully apply 4 L of Lipid Solution to the membrane of the donor plate. Allow 5 min for solvent evaporation.
- Donor Solution: Dilute compounds to 10 M in PBS (pH 7.4). Add 200 L to donor wells.
- Acceptor Solution: Add 200 L PBS (pH 7.4) to acceptor wells.
- Sandwich & Incubate: Place donor plate on top of acceptor plate. Incubate 18 hours at RT in a humidity chamber (to prevent evaporation).
- Analysis:
 - Separate plates.
 - Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis.
- Calculation:
 - Calculate Effective Permeability (

) using the standard equation:

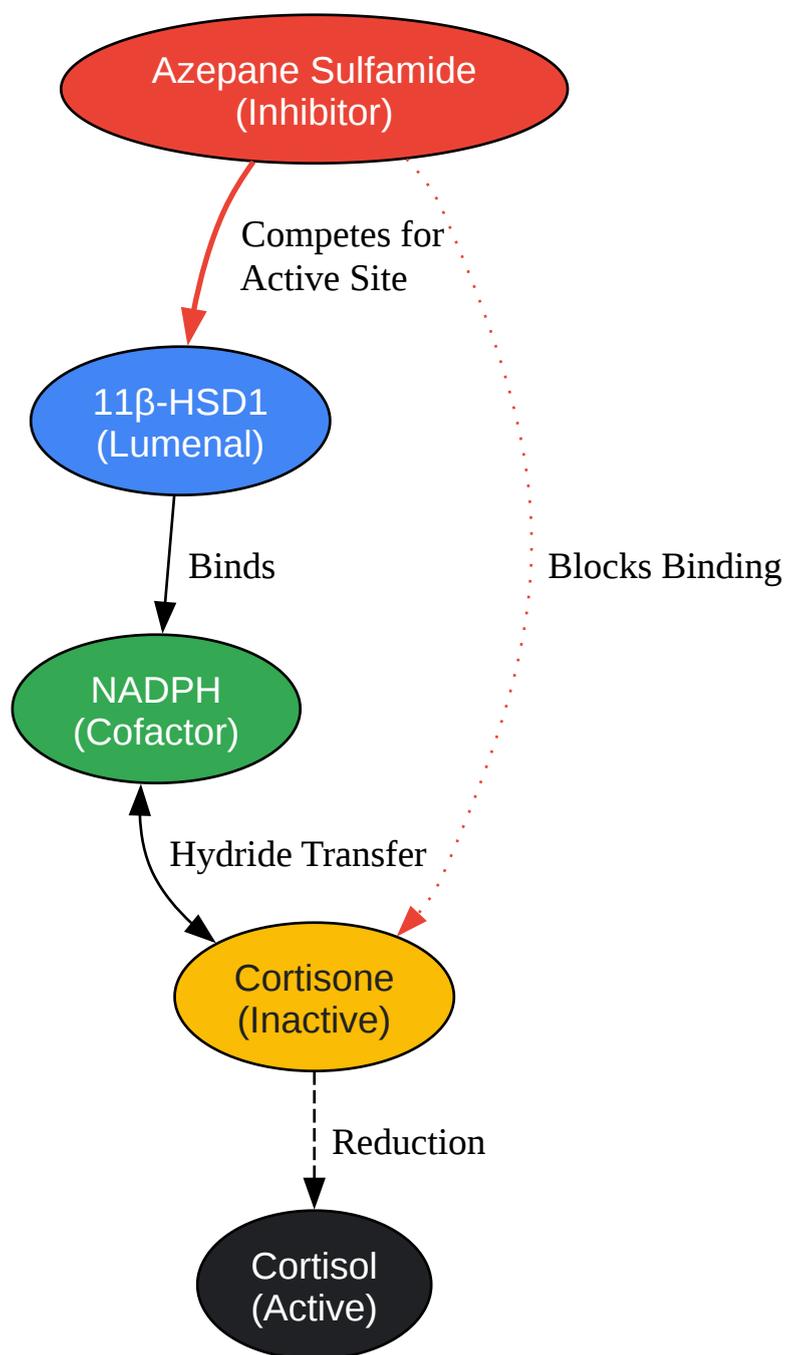
- Target:

cm/s indicates high BBB permeability.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism of azepane sulfamides at the 11

-HSD1 active site, preventing the regeneration of cortisol.



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Figure 2: Mechanism of Action. The azepane sulfamide occupies the catalytic pocket, preventing NADPH-mediated reduction of cortisone.

References

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